molecular formula C₂₁H₃₂O₃ B129052 Stanolone acetate CAS No. 1164-91-6

Stanolone acetate

Cat. No. B129052
CAS RN: 1164-91-6
M. Wt: 332.5 g/mol
InChI Key: ILCTUFVQFCIIDS-NGFSFWIMSA-N
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Description

Stanolone acetate, also known as stenbolone acetate, is a synthetic anabolic steroid derived from dihydrotestosterone (DHT). It is recognized for its potent anabolic properties with minimal androgenic side effects. The compound has been studied for its metabolism in humans, where it was found that after oral administration, several metabolites are formed, indicating complex biotransformation pathways .

Synthesis Analysis

The synthesis of stanolone acetate and related compounds involves various chemical reactions and catalysts. For instance, stannous-acetylacetonate has been identified as an efficient catalyst for the synthesis of poly(trimethylene terephthalate) (PTT), demonstrating the role of tin-based compounds in polymer synthesis . Additionally, the synthesis of arylglycine and mandelic acid derivatives through carboxylations of α-amido and α-acetoxy stannanes with carbon dioxide has been reported, showcasing the versatility of tin reagents in organic synthesis .

Molecular Structure Analysis

The molecular structure of stanolone acetate has been elucidated through techniques such as gas chromatography/mass spectrometry (GC/MS). The metabolites of stanolone acetate have been identified, providing insights into the compound's structural characteristics and metabolic pathways . Furthermore, the crystal structure of a synthetic anabolic agent, stanazolol ethanol solvate, has been determined, revealing the conformation of the steroid skeleton and the presence of hydrogen bonding in the crystal structure .

Chemical Reactions Analysis

Stanolone acetate undergoes various chemical reactions in the body, leading to the formation of multiple metabolites. These reactions include oxidation, reduction, and hydroxylation, which are common pathways in the metabolism of anabolic steroids . The synthesis of zinc stannate (Zn2SnO4) powders through chemical co-precipitation also highlights the reactivity of tin compounds in producing materials with specific electrical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of stanolone acetate and its derivatives have been extensively studied. For example, the solubility and physical stability of stanozolol, a structurally related compound, have been enhanced through the formation of pharmaceutical salts with sweeteners, which could improve its pharmaceutical application . The electrical properties of zinc stannate synthesized from tin compounds have been investigated, showing the influence of sintering temperatures on its dielectric and electrical properties .

Scientific Research Applications

  • Synthesis and Prodrug Development : Stanolone acetate is used in the synthesis of 5α-Androst-1-ene-3,17-dione, serving as a prodrug of 1-testosterone. This synthesis involves multiple steps, including bromination and dehydrobromination, leading to high yields and purity of the final product (Zhang & Qiu, 2006).

  • Cocrystal Screening : In pharmaceutical research, stanolone acetate has been used for cocrystal screening with various pharmaceutically acceptable guest acids. This process, involving slurry crystallization techniques, helps in identifying new solid forms of pharmaceutical compounds (Takata et al., 2008).

  • Analytical Detection Methods : There's significant research on developing analytical methods for detecting stanolone acetate and its metabolites, crucial in sports doping and veterinary practices. Techniques like gas chromatography-mass spectrometry and liquid chromatography have been explored for their efficacy in identifying metabolites in various samples (Poelmans et al., 2002).

  • Stability-Indicating Methods : Research has been conducted on developing stability-indicating methods for stanolone acetate in pharmaceutical formulations, assessing its degradation under various conditions. This is vital for ensuring the quality and efficacy of pharmaceutical products containing stanolone acetate (Musharraf et al., 2013).

  • Metabolism and Excretion Studies : Studies have also focused on understanding the metabolism and excretion of stanolone acetate, particularly in the context of doping control. This includes investigations into sulfate and glucuronide metabolites of stanolone acetate and their detection in biological samples (Balcells et al., 2017).

  • Synthesis Research : There's also research focusing on the synthesis of compounds using stanolone acetate as a catalyst, exploring the best technological conditions and achieving high yields (Zhu De, 2001).

properties

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCTUFVQFCIIDS-NGFSFWIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922040
Record name Dihydrotestosterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androstanolone acetate

CAS RN

1164-91-6
Record name Dihydrotestosterone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stanolone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001164916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stanolone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13951
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihydrotestosterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STANOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z2Y83W8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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